1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione is a compound characterized by its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within its framework. This compound is classified under the category of heterocyclic compounds, specifically those containing both sulfur and nitrogen in a spiro configuration. Its molecular formula is , and it has a molecular weight of approximately 175.2 g/mol .
The compound's structure features a thia-azaspiro framework, which is significant in medicinal chemistry due to the potential biological activities associated with such structures. The compound's synthesis and applications have garnered attention in various fields, including organic synthesis and pharmacology.
The synthesis of 1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione typically involves several key steps:
The synthesis typically yields the compound in moderate to high yields (11–67%), often as a mixture of diastereomers . The choice of radical initiator can significantly influence both the reaction time and diastereoselectivity.
The molecular structure of 1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione consists of a spirocyclic arrangement where a nitrogen atom is integrated into a six-membered ring fused to another ring containing sulfur. This configuration contributes to its unique chemical properties and potential biological activities.
1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione is involved in various chemical reactions that enhance its utility in organic synthesis:
These reactions are facilitated under controlled conditions with specific reagents and catalysts to achieve desired transformations.
The mechanism of action for 1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione primarily involves its interaction with biological targets such as enzymes or receptors. The compound may modulate these targets' activity through binding interactions that alter their functional states. This mechanism underlies its potential therapeutic applications, particularly in drug development aimed at specific diseases.
The physical properties of 1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione include:
The chemical properties include:
1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione has numerous applications across different scientific domains:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in advancing scientific knowledge and applications.
Spirocyclic frameworks represent a distinctive class of organic architectures characterized by ring systems sharing a single atom (spiroatom) that imposes orthogonal spatial orientations on adjacent rings. This configuration confers exceptional three-dimensional complexity and conformational rigidity, making spiro compounds invaluable in medicinal chemistry for targeting deep protein binding pockets often inaccessible to planar scaffolds [5] [7]. The incorporation of sulfur and nitrogen heteroatoms within spiro[4.4]nonane systems synergistically enhances their bioactivity profile: nitrogen enables hydrogen bonding and protonation, while sulfur contributes to electron delocalization and metabolic stability [2] [7]. The specific compound 1λ⁶-thia-7-azaspiro[4.4]nonane-1,1-dione exemplifies this strategic design, featuring a sulfone group (S(=O)₂) and tertiary amine within a bicyclic spiro framework that confers both structural novelty and drug-like properties.
Table 1: Key Identifiers of 1λ⁶-Thia-7-azaspiro[4.4]nonane-1,1-dione
Property | Value |
---|---|
CAS Registry Number | 1785316-17-7 |
Molecular Formula | C₇H₁₃NO₂S |
Molecular Weight | 175.25 g/mol |
SMILES Notation | O=S1(CCCC12CNCC2)=O |
IUPAC Name Variant | 1λ⁶-Thia-2-azaspiro[4.4]nonane-1,1-dione |
Hydrogen Bond Acceptors | 3 (2 carbonyl oxygens, 1 amine) |
Hydrogen Bond Donors | 1 (Secondary amine) |
Spiro[4.4]nonane derivatives exhibit enhanced stereochemical stability due to restricted rotation around the spiro carbon, reducing entropic penalties upon protein binding. This ring system’s balanced lipophilicity (LogP ~1.2–1.8) facilitates membrane permeability while retaining water solubility, addressing a critical challenge in CNS drug development [6]. Comparative studies reveal spiro[4.4]nonanes outperform linear analogues in target selectivity due to minimized off-target interactions. The 1,1-dioxothiazine ring in our subject compound introduces a polar sulfone moiety, enhancing solubility and providing hydrogen-bonding acceptors critical for molecular recognition [1] [4].
Table 2: Structural Advantages of Spiro[4.4]nonane vs. Conventional Heterocycles
Parameter | Spiro[4.4]nonane Derivatives | Monocyclic Analogues |
---|---|---|
Fraction of sp³ Carbons (Fsp³) | >0.5 | <0.3 |
Rotatable Bonds | ≤2 | ≥5 |
3D Complexity (PMI) | High | Low |
Aqueous Solubility (log S) | -3.5 to -2.0 | -4.0 to -5.0 |
Protein Binding Entropy | Favorable | Unfavorable |
The sulfur atom in its λ⁶-oxidation state (sulfone) significantly influences electronic distribution, lowering the LUMO energy and facilitating charge-transfer interactions with biological targets. Sulfones exhibit superior metabolic stability compared to thioethers, resisting cytochrome P450-mediated oxidation [7]. Concurrently, the secondary nitrogen (position 7) serves as a hydrogen bond donor and protonation site (pKa ~8.5–9.0), enabling ionic interactions with neuronal receptors like GABAₐ [6]. Quantum mechanical analyses of 1λ⁶-thia-7-azaspiro[4.4]nonane-1,1-dione reveal a dipole moment >4.5 D, promoting orientation in electrostatic fields of target proteins. This electronic asymmetry, arising from heteroatom placement, is crucial for binding enzymes like DPP-4 or kinases implicated in diabetes and cancer [5] [10].
Spiro[4.4]nonane chemistry emerged in the 1970s with seminal syntheses of 1-oxa-4-azaspiro derivatives as neuromodulators. The 1990s witnessed strategic incorporation of sulfur, exemplified by 7-thia-1-azaspiro[4.4]nonane-2,4-dione (PubChem CID: 122163411), which demonstrated anticonvulsant activity via GABAergic modulation [8]. Advances in stereoselective synthesis (e.g., intramolecular Dieckmann condensation) enabled efficient construction of chiral spirocenters, overcoming historical yield limitations. Contemporary medicinal chemistry exploits these frameworks in multitarget ligands, particularly for neurological disorders where conformational restriction improves blood-brain barrier penetration. The evolution toward sulfone-containing variants like our subject compound represents a deliberate optimization for enhanced pharmacokinetics and target engagement [6] [9].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: